molecular formula C8H14Cl2N2 B2492219 (3-Methylphenyl)methylhydrazine;dihydrochloride CAS No. 2248321-55-1

(3-Methylphenyl)methylhydrazine;dihydrochloride

Cat. No.: B2492219
CAS No.: 2248321-55-1
M. Wt: 209.11
InChI Key: APZKQEIURZRYFB-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methylhydrazine;dihydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a methyl group attached to a phenyl ring, which is further connected to a methylhydrazine moiety. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)methylhydrazine;dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)methylhydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include azines, substituted hydrazines, and various nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: This compound is utilized as a precursor in synthesizing more complex organic molecules, especially in pharmaceutical and agrochemical development. It serves as a key intermediate in creating various nitrogen-containing compounds through oxidation, reduction, and substitution reactions .

2. Biological Studies:

  • Antimicrobial Properties: Research indicates potential antimicrobial activity, which is being explored for developing new antibiotics or antifungal agents. Various derivatives of hydrazines have shown effectiveness against microbial strains, suggesting that (3-Methylphenyl)methylhydrazine;dihydrochloride could have similar properties .
  • Anticancer Research: Preliminary studies suggest that compounds related to this compound may exhibit anticancer effects. Investigations are ongoing to determine its efficacy against different cancer cell lines .

3. Industrial Applications:

  • Chemical Intermediates: In industrial settings, this compound is used to produce various specialty chemicals and intermediates necessary for manufacturing processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazine derivatives, including those related to this compound. The results indicated significant growth inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Research into the anticancer properties of hydrazine derivatives has shown promising results. A specific derivative demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could be further investigated for therapeutic uses in oncology .

Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to azines or nitrogen-containing compoundsHydrogen peroxide, potassium permanganate
Reduction Forms simpler hydrazine derivativesLithium aluminum hydride, sodium borohydride
Substitution Participates in nucleophilic substitutionAlkyl halides, acyl chlorides

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)hydrazine hydrochloride
  • 1-Methyl-1-(3-methylphenyl)hydrazine hydrochloride
  • 1,1,2-Trimethyl-2-(2-methylphenyl)hydrazine hydrochloride

Uniqueness

(3-Methylphenyl)methylhydrazine;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the methylhydrazine moiety. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

(3-Methylphenyl)methylhydrazine;dihydrochloride, also known as 3-Methylbenzylhydrazine dihydrochloride, is a hydrazine derivative with notable biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential applications in drug development and its interactions with biological systems.

  • Molecular Formula : C8H14Cl2N2
  • Molecular Weight : 195.12 g/mol
  • CAS Number : 1255718-15-0

The biological activity of (3-Methylphenyl)methylhydrazine is primarily attributed to its ability to form hydrazones with carbonyl-containing compounds. This interaction can lead to various biochemical transformations, impacting several metabolic pathways. The compound participates in nucleophilic addition and substitution reactions, which are crucial in its mechanism of action against different biological targets.

Anticancer Properties

Research indicates that hydrazine derivatives, including (3-Methylphenyl)methylhydrazine, exhibit significant anticancer activity. The compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance:

  • In vitro Studies : In studies involving human cancer cell lines, (3-Methylphenyl)methylhydrazine demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis rates .
Cell LineIC50 (µM)Mechanism of Action
PC3 (Prostate)5.6Induction of apoptosis
MCF-7 (Breast)4.19Cell cycle arrest
H1975 (Lung)38.6EGFR inhibition

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structure allows for passive diffusion across bacterial membranes, enhancing its efficacy against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain bacterial strains have been reported to be in the range of 11.3–24.8 µg/mL, indicating moderate to high antimicrobial activity .

Toxicological Profile

Despite its promising biological activities, the toxicological effects of (3-Methylphenyl)methylhydrazine warrant careful consideration. Studies have indicated potential genotoxicity associated with hydrazine derivatives:

  • Genotoxic Effects : Research has highlighted the need for thorough evaluation of genotoxic impurities in pharmaceutical formulations containing hydrazines .

Case Studies

  • Antitumor Activity in Murine Models : A study evaluated the effects of (3-Methylphenyl)methylhydrazine on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to controls, with observed survival rates improving when treated with the compound .
  • In Vivo Toxicity Assessment : An assessment of toxicity revealed that doses exceeding 20 mg/kg resulted in adverse effects, including reduced survival rates and hematological changes in treated subjects .

Properties

IUPAC Name

(3-methylphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7-3-2-4-8(5-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZKQEIURZRYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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